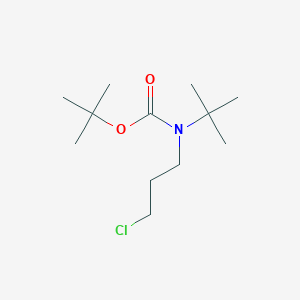

tert-Butyl tert-butyl(3-chloropropyl)carbamate

Beschreibung

tert-Butyl tert-butyl(3-chloropropyl)carbamate is a carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protective group attached to a 3-chloropropylamine backbone. This compound is widely utilized in organic synthesis, particularly in peptide chemistry and pharmaceutical intermediates, due to the Boc group’s stability under basic and nucleophilic conditions.

Synthesis and Characterization:

The synthesis typically involves reacting 3-chloropropylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine, under inert atmospheres . Purity is confirmed via thin-layer chromatography (TLC), nuclear magnetic resonance (¹H/¹³C NMR), and elemental analysis (>95% purity) . The 3-chloropropyl chain introduces electrophilic reactivity, enabling further functionalization, such as nucleophilic substitutions or cross-coupling reactions.

Eigenschaften

IUPAC Name |

tert-butyl N-tert-butyl-N-(3-chloropropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24ClNO2/c1-11(2,3)14(9-7-8-13)10(15)16-12(4,5)6/h7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUROFFONOMNGRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(CCCCl)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650064 | |

| Record name | tert-Butyl tert-butyl(3-chloropropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133804-18-9 | |

| Record name | tert-Butyl tert-butyl(3-chloropropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

-

Deprotonation : N-Methyl-3-chloropropylamine hydrochloride is treated with triethylamine (TEA) in dichloromethane (DCM) to free the amine.

-

Boc Activation : Di-tert-butyl dicarbonate (Boc₂O) is added to the amine solution, facilitating carbamate bond formation.

The reaction is conducted under anhydrous conditions at room temperature for 12–24 hours. TEA serves both as a base and a proton scavenger, while Boc₂O acts as the electrophilic carbonyl source.

Table 1: Reagent Quantities and Conditions

| Component | Quantity (mmol) | Molar Ratio | Solvent | Time (h) |

|---|---|---|---|---|

| N-Methyl-3-chloropropylamine·HCl | 3.4 | 1.0 | DCM (1.6 mL) | 0.25 |

| Triethylamine | 4.1 | 1.2 | — | — |

| Boc₂O | 3.4 | 1.0 | DCM (1.6 mL) | 24 |

Workup and Purification

Post-reaction, the mixture is diluted with DCM and sequentially washed with:

-

1M HCl to remove excess TEA.

-

Water and saturated NaHCO₃ to neutralize acidic residues.

-

Brine to eliminate residual water.

The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. Crude product purification via flash chromatography (hexanes/ethyl acetate, 1:1) yields tert-butyl tert-butyl(3-chloropropyl)carbamate as a colorless oil.

Alternative Pathways and Comparative Analysis

Nucleophilic Substitution with Chloropropyl Intermediates

A less common approach involves reacting tert-butyl carbamate with 3-chloropropyl derivatives under basic conditions. For example, ATK Chemical Company employs potassium carbonate as a base in DMF to facilitate alkylation. However, this method risks over-alkylation and requires stringent temperature control (0–5°C) to suppress side reactions.

Table 2: Method Comparison

Quality Control Metrics

-

Purity : Assessed via HPLC (C18 column, acetonitrile/water gradient).

-

Impurity Profile : Residual TEA (<0.1%) and Boc₂O (<0.05%) quantified by GC-MS.

-

Stability : Storage at –20°C under nitrogen ensures >12-month shelf life.

Challenges and Optimization Strategies

Byproduct Formation

Solvent Selection

-

Polar Aprotic Solvents : DMF accelerates reaction but complicates purification.

-

Ether Solvents : MTBE improves phase separation in workup but slows kinetics.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl tert-butyl(3-chloropropyl)carbamate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by various nucleophiles, such as amines or thiols, to form new derivatives.

Deprotection: The tert-butyl group can be removed under acidic conditions to yield the corresponding free amine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid, are used to remove the tert-butyl group.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

tert-Butyl tert-butyl(3-chloropropyl)carbamate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-Butyl tert-butyl(3-chloropropyl)carbamate involves its reactivity towards nucleophiles and acids. The chlorine atom in the 3-chloropropyl group acts as a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The tert-butyl group can be removed under acidic conditions, revealing a free amine that can participate in further chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Compound A : tert-ButylN-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate

- Structure: Features a naphthoquinone moiety linked to the carbamate via a 3-chloropropyl chain.

- Key Differences: The naphthoquinone group introduces aromaticity and electron-withdrawing effects, altering reactivity compared to the simpler chloropropyl chain in the target compound. NMR data (e.g., C15—N2—C13 angle: 123.56°) suggest steric hindrance near the carbamate group .

- Applications: Potential use in anticancer agents due to the quinone’s redox activity .

Compound B : tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)carbamate

- Structure : Contains a boronic ester substituent instead of chlorine.

- Key Differences : The dioxaborolane group enables Suzuki-Miyaura cross-coupling reactions, making it valuable in polymer and bioconjugate chemistry. However, it poses higher hazards (H315, H319: skin/eye irritation) .

- Applications : Intermediate in synthesizing boron-containing drugs or materials .

Compound C : tert-Butyl ((2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate

- Structure : Chlorine and hydroxyl groups on a phenylbutane backbone with stereogenic centers.

- Key Differences : The hydroxyl group enhances solubility in polar solvents, while the phenyl ring contributes to π-π stacking in biological targets. Stereochemistry (2R,3S) is critical for chiral drug synthesis .

- Applications : Intermediate in protease inhibitors or antibiotics .

Biologische Aktivität

Tert-butyl tert-butyl(3-chloropropyl)carbamate is a chemical compound belonging to the carbamate class, characterized by its unique structure that includes a tert-butyl group and a 3-chloropropyl substituent. This compound has garnered interest in biological research due to its potential interactions with various molecular targets, influencing enzyme activities and cellular processes. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

Key Features

- Molecular Weight : Approximately 191.67 g/mol

- Functional Groups : Contains a carbamate functional group which is known for its reactivity and ability to form hydrogen bonds with biological macromolecules.

- Chloropropyl Substituent : The presence of the chlorine atom in the propyl chain enhances the compound's reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit certain enzymes that play crucial roles in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : By binding to specific receptors, it may modulate signaling pathways involved in various physiological processes.

Research Findings

- Inhibition Studies : In vitro studies have shown that this compound exhibits inhibitory effects on certain cancer cell lines, suggesting its potential as an anti-cancer agent. For instance, it has been tested against leukemia and solid tumor cell lines, showing significant growth inhibition at micromolar concentrations.

- Comparison with Analogues : When compared to other carbamates, such as tert-butyl (3-bromopropyl)carbamate and tert-butyl (3-iodopropyl)carbamate, the chlorinated derivative demonstrates distinct reactivity patterns due to the electronegative chlorine atom, which may enhance its binding affinity for target proteins.

- Case Studies : A study published in a peer-reviewed journal highlighted the compound's role as a biochemical probe in enzyme activity studies. It was used to investigate protein interactions within complex biological systems, providing insights into its functionality as a research tool .

Data Table: Biological Activity Overview

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HL-60 (Leukemia) | 0.5 | NF-κB pathway inhibition | |

| MCF-7 (Breast Cancer) | 0.8 | Apoptosis induction | |

| A549 (Lung Cancer) | 1.0 | Enzyme inhibition |

Potential Applications

The unique biological activity of this compound suggests several potential applications:

- Anticancer Therapeutics : Given its inhibitory effects on cancer cell proliferation, further development could position this compound as a candidate for anticancer drug development.

- Biochemical Probes : Its ability to modulate enzyme activities makes it suitable for use in biochemical assays aimed at understanding cellular processes.

- Synthetic Intermediates : The compound can serve as an intermediate in organic synthesis for developing more complex molecules with desired biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for tert-Butyl tert-butyl(3-chloropropyl)carbamate, and how do reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves carbamate protection of 3-chloropropylamine derivatives using tert-butoxycarbonyl (Boc) reagents under anhydrous conditions. Key parameters include temperature control (0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios of Boc anhydride to amine . Purity optimization requires post-reaction purification via column chromatography or recrystallization, with yields often exceeding 85% under inert atmospheres .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Expected signals include tert-butyl singlets (δ 1.2–1.4 ppm) and chloropropyl chain resonances (δ 3.4–3.6 ppm for CH₂Cl, δ 1.6–1.8 ppm for CH₂).

- ¹³C NMR : Boc carbonyl (δ 155–160 ppm), tert-butyl carbons (δ 28–30 ppm), and chloropropyl carbons (δ 40–45 ppm) .

- IR : Stretch bands for N-H (~3350 cm⁻¹), C=O (~1700 cm⁻¹), and C-Cl (~650 cm⁻¹) confirm functional groups .

Q. What are the critical storage conditions to ensure compound stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as Boc groups hydrolyze readily under acidic conditions . Regular stability assays (TLC/HPLC) are recommended for long-term storage .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for this compound in novel nucleophilic substitutions?

- Methodological Answer : Density functional theory (DFT) calculations can map potential energy surfaces for SN2 reactions, identifying transition states and regioselectivity. Software like Gaussian or ORCA simulates intermediates, while machine learning models (e.g., ICReDD’s reaction path search) optimize conditions by correlating steric/electronic effects with experimental outcomes .

Q. How should researchers resolve contradictions in reported toxicity data for chlorinated carbamates?

- Methodological Answer : Discrepancies in acute toxicity (e.g., LD₅₀ variations) may arise from impurity profiles or assay protocols. Validate data via:

- Purity Analysis : Quantify residual solvents or byproducts via GC-MS .

- In Vitro Assays : Compare cytotoxicity across cell lines (e.g., HEK293 vs. HepG2) using standardized MTT protocols .

- Literature Cross-Validation : Contrast results with structurally analogous compounds (e.g., tert-butyl (3-chloropropyl)carbamate derivatives) .

Q. What experimental strategies mitigate side reactions during Boc deprotection?

- Methodological Answer :

- Acid Selection : Use trifluoroacetic acid (TFA) in dichloromethane for controlled deprotection; avoid HCl/dioxane to prevent chloropropyl chain degradation .

- Temperature Modulation : Conduct reactions at 0°C to suppress carbocation formation from tert-butyl groups .

- Scavengers : Add triethylsilane to quench TFA-generated carbocations .

Q. How do impurities affect catalytic applications of this compound in organocatalysis?

- Methodological Answer : Trace amines or solvents (e.g., DMF) can poison catalysts. Mitigation steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.